molecular formula C15H17BrN2O3 B5022781 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B5022781
M. Wt: 353.21 g/mol
InChI Key: SIPFZHXPWVUYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide involves the inhibition of various cellular pathways, including the Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell survival, proliferation, and inflammation, and their inhibition by this compound leads to the induction of apoptosis and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide in lab experiments include its potent anti-cancer and neuroprotective activities, as well as its potential for use as a lead compound in drug discovery. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

There are several future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide. These include further studies on its mechanism of action, its potential use in combination with other anti-cancer or neuroprotective agents, and its optimization as a lead compound for drug discovery. Additionally, there is a need for more in-depth studies on the safety and toxicity of this compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide involves the reaction of 5-bromo-3-formylindole with N-(3-methoxypropyl)acetamide in the presence of a catalyst. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential applications in various fields of research, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, it has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-21-6-2-5-17-15(20)9-18-8-11(10-19)13-7-12(16)3-4-14(13)18/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPFZHXPWVUYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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